molecular formula C8H13N3O B2661460 N-Methyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 1933572-70-3

N-Methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2661460
CAS No.: 1933572-70-3
M. Wt: 167.212
InChI Key: KSDRNUWLSNOZJV-UHFFFAOYSA-N
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Description

N-Methyl-N-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the nitrogen atom and a propyl group at the nitrogen atom, along with a carboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with a suitable amine, such as methylamine, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N-propyl-1H-pyrazole-5-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-Methyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Uniqueness

N-Methyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-N-propyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-6-11(2)8(12)7-4-5-9-10-7/h4-5H,3,6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDRNUWLSNOZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1=CC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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